(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid
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Overview
Description
(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl ring, is subjected to halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions.
Borylation: The halogenated phenyl compound is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran, toluene, or dimethylformamide.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Material Science: Utilized in the preparation of organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.
Diagnostic Tools: Used in the development of diagnostic agents due to its ability to form stable complexes with various biomolecules.
Industry:
Agricultural Chemicals: Employed in the synthesis of agrochemicals.
Polymer Science: Used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- (4-Bromo-2,3-difluorophenyl)boronic acid
- (6-Chloro-2,3-difluorophenyl)boronic acid
- (4-Chloro-2,3-difluorophenyl)boronic acid
Comparison:
- Uniqueness: (6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid is unique due to the specific combination of halogen substituents, which can influence its reactivity and selectivity in coupling reactions.
- Reactivity: The presence of multiple halogens can enhance the compound’s reactivity in substitution and coupling reactions compared to similar compounds with fewer or different halogen substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(6-bromo-4-chloro-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNUCSVDNQLWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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